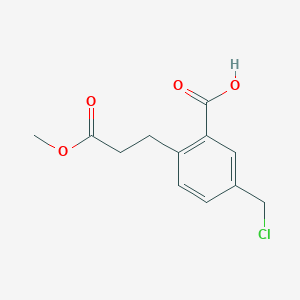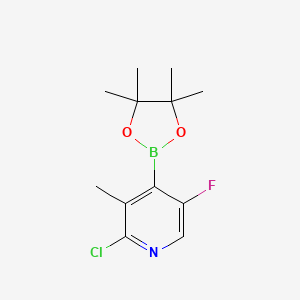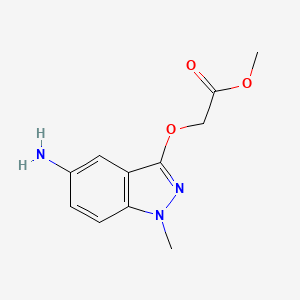
Methyl 2-((5-amino-1-methyl-1H-indazol-3-yl)oxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-((5-amino-1-methyl-1H-indazol-3-yl)oxy)acetate is a compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been extensively studied due to their potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-((5-amino-1-methyl-1H-indazol-3-yl)oxy)acetate typically involves the reaction of 5-amino-1-methyl-1H-indazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl2-((5-amino-1-methyl-1H-indazol-3-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
Applications De Recherche Scientifique
Methyl2-((5-amino-1-methyl-1H-indazol-3-yl)oxy)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl2-((5-amino-1-methyl-1H-indazol-3-yl)oxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and the modulation of immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole derivatives: Known for their broad-spectrum biological activities.
Imidazole derivatives: Used in various therapeutic applications, including antifungal and anticancer treatments.
Uniqueness
Methyl2-((5-amino-1-methyl-1H-indazol-3-yl)oxy)acetate stands out due to its specific structural features, which confer unique biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C11H13N3O3 |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
methyl 2-(5-amino-1-methylindazol-3-yl)oxyacetate |
InChI |
InChI=1S/C11H13N3O3/c1-14-9-4-3-7(12)5-8(9)11(13-14)17-6-10(15)16-2/h3-5H,6,12H2,1-2H3 |
Clé InChI |
MXRHPSWBCLSPCC-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)N)C(=N1)OCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


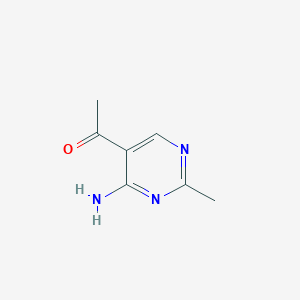
![(R)-7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13025318.png)
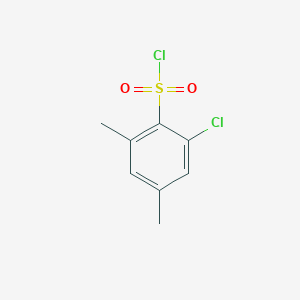
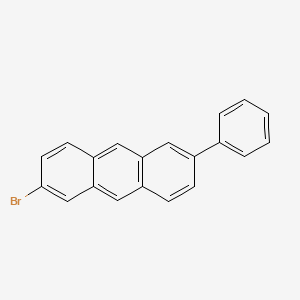
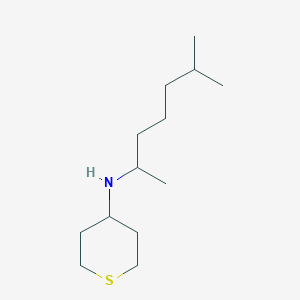

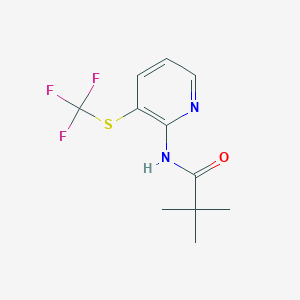
![2-Amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13025383.png)
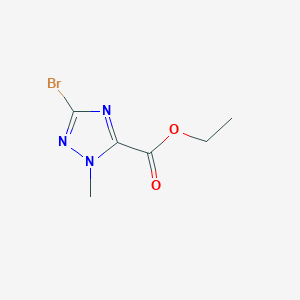

![1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one](/img/structure/B13025387.png)
